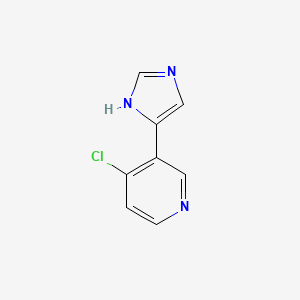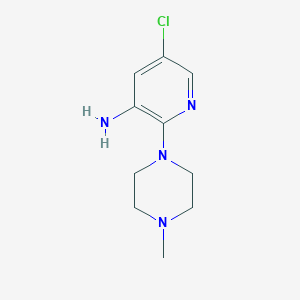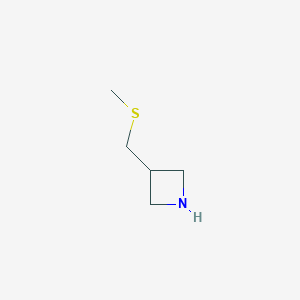
3-((Methylthio)methyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Methylthio)methyl)azetidine is a four-membered nitrogen-containing heterocycle with a methylthio group attached to the azetidine ring. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their ability to undergo various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylthio)methyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Methylthio)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring or the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce primary or secondary amines .
Applications De Recherche Scientifique
3-((Methylthio)methyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((Methylthio)methyl)azetidine involves its interaction with molecular targets through its azetidine ring and methylthio group. The ring strain in the azetidine moiety makes it highly reactive, allowing it to participate in various chemical transformations. The methylthio group can undergo oxidation or substitution, further modifying the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity compared to azetidine.
Uniqueness
3-((Methylthio)methyl)azetidine is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for chemical modifications. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C5H11NS |
|---|---|
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
3-(methylsulfanylmethyl)azetidine |
InChI |
InChI=1S/C5H11NS/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3 |
Clé InChI |
SQUMRTZPGKQUBI-UHFFFAOYSA-N |
SMILES canonique |
CSCC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12833071.png)

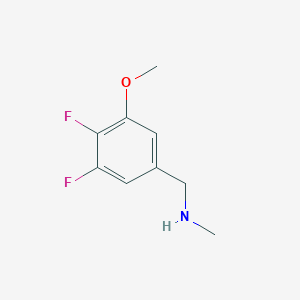

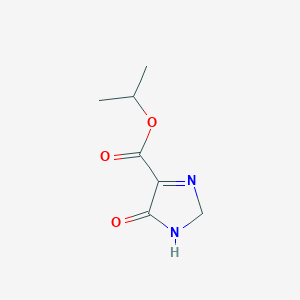
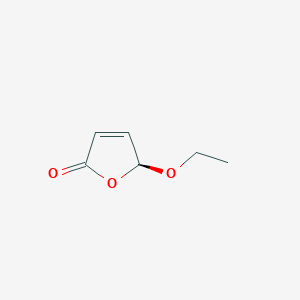
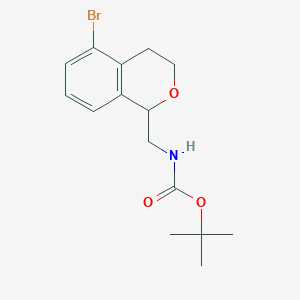
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
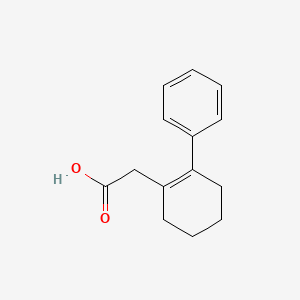
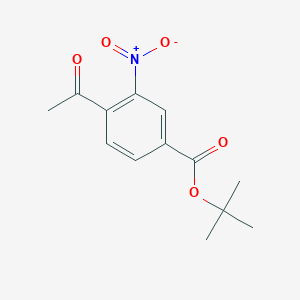
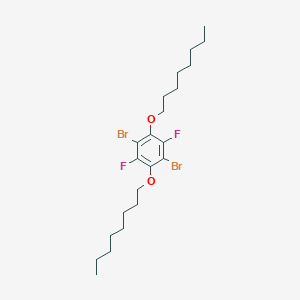
![6-Nitro-1H-benzo[D]imidazol-1-amine](/img/structure/B12833137.png)
